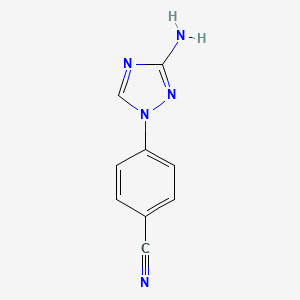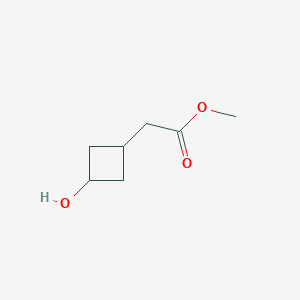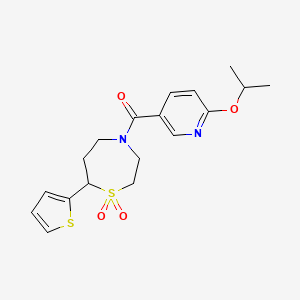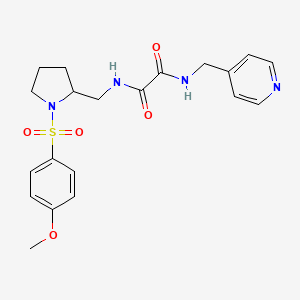
2-Thiazoleacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis . They have diverse biological activities and have been used to develop new compounds that act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
Thiazolines and thiazoles are synthesized using a common synthetic protocol . The synthesis involves readily available and inexpensive substrates, and the reaction conditions are mild . The pure products are obtained without work-up and column purification .Molecular Structure Analysis
Thiazole, or 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) . Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .Chemical Reactions Analysis
Thiazolines and thiazoles are synthesized through various reactions . Thiazolines are synthesized through the condensation reaction of cysteamine and cysteine with carboxylic acids and its derivatives . Thiazoles are synthesized by the condensation of α-haloketones with thioamides, the Hantzsch thiazole synthesis .Orientations Futures
Thiazole derivatives have received recent attention in organic synthesis and asymmetric catalysis as ligands . They have also been receiving attention in recent years for their potential in efficient solar cells, organic semiconductors, and electronics . This suggests that “2-Thiazoleacetaldehyde” and similar compounds may have promising applications in the future.
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c7-3-1-5-6-2-4-8-5/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSVBRTBPDFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)


![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)

![N'-[(4-aminophenyl)carbonyl]furan-2-carbohydrazonamide](/img/structure/B2851416.png)

